molecular formula C14H10N4O4 B14284702 6-[2-(2-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2,3-dihydrophthalazine-1,4-dione CAS No. 138529-28-9

6-[2-(2-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2,3-dihydrophthalazine-1,4-dione

Cat. No.: B14284702
CAS No.: 138529-28-9
M. Wt: 298.25 g/mol
InChI Key: HGRXPTHIROEQMR-UHFFFAOYSA-N
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Description

6-[2-(2-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2,3-dihydrophthalazine-1,4-dione is a complex organic compound with a unique structure that includes both hydrazinyl and phthalazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-(2-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2,3-dihydrophthalazine-1,4-dione typically involves the reaction of hydrazine derivatives with phthalazine-1,4-dione under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-[2-(2-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2,3-dihydrophthalazine-1,4-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild to moderate conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the hydrazinyl or phthalazine moieties .

Scientific Research Applications

6-[2-(2-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2,3-dihydrophthalazine-1,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties

Mechanism of Action

The mechanism of action of 6-[2-(2-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2,3-dihydrophthalazine-1,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6-[2-(2-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2,3-dihydrophthalazine-1,4-dione lies in its combination of hydrazinyl and phthalazine moieties, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

138529-28-9

Molecular Formula

C14H10N4O4

Molecular Weight

298.25 g/mol

IUPAC Name

6-[(2,4-dihydroxyphenyl)diazenyl]-2,3-dihydrophthalazine-1,4-dione

InChI

InChI=1S/C14H10N4O4/c19-8-2-4-11(12(20)6-8)16-15-7-1-3-9-10(5-7)14(22)18-17-13(9)21/h1-6,19-20H,(H,17,21)(H,18,22)

InChI Key

HGRXPTHIROEQMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N=NC3=C(C=C(C=C3)O)O)C(=O)NNC2=O

Origin of Product

United States

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